2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O4/c1-16(2)11-12-27-20-13-18(7-10-21(20)31-15-24(3,4)23(27)29)26-22(28)14-30-19-8-5-17(25)6-9-19/h5-10,13,16H,11-12,14-15H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKERFWJGTRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a synthetic organic molecule with potential biological activity. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenoxy group and a tetrahydrobenzo[b][1,4]oxazepin moiety, which are significant for its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound could interact with various receptors in the body, influencing signaling pathways related to inflammation and immune response.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. For instance:
- Efficacy Against Pathogenic Fungi : Studies have demonstrated that related compounds show significant antifungal activity against species such as Candida albicans and Aspergillus niger. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting ergosterol biosynthesis.
Cytotoxicity
Investigations into the cytotoxic effects of chlorophenol derivatives have shown that various structural analogs can induce cell death in cancer cell lines.
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| Chlorophenol Derivative A | L929 Fibroblasts | 10.5 | Apoptosis |
| Chlorophenol Derivative B | HeLa Cells | 8.2 | Necrosis |
These findings suggest that the compound may also possess cytotoxic effects that warrant further exploration in cancer research.
Case Studies
A notable study explored the effects of structurally related compounds on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. The study found that specific derivatives could effectively inhibit IDO activity, enhancing anti-cancer immune responses.
Key Findings:
- Inhibition of IDO : The compound demonstrated a significant reduction in IDO activity at concentrations as low as 5 µM.
- Combination Therapy Potential : When used in conjunction with traditional chemotherapeutics, the compound improved overall efficacy against tumor cells.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: The benzo[b][1,4]oxazepin core (target) offers conformational rigidity distinct from smaller rings like thiazolidinone or oxadiazolidinone . This may enhance target selectivity due to steric and electronic effects.
- Synthetic Complexity : The isopentyl and dimethyl groups in the target compound require multi-step synthesis, including Grignard reactions (as in ) and cyclization, contrasting with simpler amide couplings in analogues .
Physicochemical Properties
Solubility and Hydrogen Bonding
- Target Compound : Predicted low water solubility (<0.1 mg/mL) due to high lipophilicity (clogP ~4.5). The acetamide carbonyl and oxazepin oxygen may form intramolecular hydrogen bonds, reducing crystal lattice energy and enhancing solubility in polar aprotic solvents (e.g., DMF) .
- Analogue 5a : Higher solubility in alcohols (e.g., ethanol) due to the polar coumarin-oxygen and thiazolidinone groups.
- Analogue : Moderate solubility in DMSO, attributed to the oxadiazolidinone ring’s polarity.
Spectroscopic Characterization
- NMR: The target compound’s ¹H NMR would show aromatic protons (δ 6.8–7.4 ppm for chlorophenoxy), oxazepin methyl groups (δ 1.2–1.5 ppm), and acetamide NH (δ 8.0–8.5 ppm). Comparable to , where acetamide protons resonate at δ 2.1–2.3 ppm.
- IR : Strong C=O stretches (~1680 cm⁻¹ for acetamide and oxazepin ketone) and C-O-C (~1240 cm⁻¹) align with data in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
